CDK5/p25 Inhibitory Activity: Quantitative Distinction from Unrelated CDK1 Inhibitor
This compound demonstrates measurable CDK5/p25 inhibitory activity with an IC₅₀ of 738 nM in a biochemical assay using GST-tagged CDK5/p25 expressed in baculovirus-infected Sf9 cells, with histone H1 as substrate [1]. While this potency is moderate compared to the nanomolar CDK1 inhibitor (BDBM50358833, IC₅₀ = 1.40 nM against CDK1/Cyclin B [2]), the target compound's engagement with CDK5 represents a distinct biological profile relevant to neurological and pain-related research applications. No direct head-to-head comparison with a structural analog for CDK5 activity was identified in the available literature.
| Evidence Dimension | CDK5/p25 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 738 nM |
| Comparator Or Baseline | BDBM50358833: 1.40 nM (CDK1/Cyclin B, not a structural analog; provided for context only) |
| Quantified Difference | Target compound is approximately 527-fold less potent than this comparator (different target) |
| Conditions | GST-tagged CDK5/p25 expressed in baculovirus-infected Sf9 cells; histone H1 substrate |
Why This Matters
This represents the only publicly available quantitative enzymatic activity data for this compound, establishing a baseline for CDK5 selectivity profiling that structural analogs lack.
- [1] BindingDB. BDBM50202299 / CHEMBL411491. Affinity Data: IC₅₀ = 738 nM for CDK5/p25. View Source
- [2] BindingDB. BDBM50358833 / CHEMBL1923087. Affinity Data: IC₅₀ = 1.40 nM for CDK1/Cyclin B. View Source
